molecular formula C17H17NO2 B13448130 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile

2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile

Cat. No.: B13448130
M. Wt: 267.32 g/mol
InChI Key: RQUKVURKWRLOAY-UHFFFAOYSA-N
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Description

2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is a chemical compound with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol. It is an intermediate used in the synthesis of Mandestrobin, a novel fungicide with a methoxyacetamid structure. Mandestrobin is known for its safer profiles for human health and the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile involves the reaction of 2,5-dimethylphenol with benzyl cyanide under specific conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids and aldehydes.

    Reduction: Primary amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is primarily used as an intermediate in the synthesis of Mandestrobin. Mandestrobin is a strobilurin fungicide used to control various fungal diseases in crops . It is applied to cereals, oilseed rape, fruits, nuts, and beans . The compound’s safer profile for human health and the environment makes it a preferred choice in agricultural applications .

Mechanism of Action

The mechanism of action of 2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is related to its role as an intermediate in the synthesis of Mandestrobin. Mandestrobin acts as a quinone outside inhibitor (QoI), disrupting the electron transport chain in fungal mitochondria . This inhibition leads to the cessation of ATP production, ultimately causing fungal cell death .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenoxymethyl)benzaldehyde
  • 5-[(3,5-Dimethylphenoxy)methyl]-2-oxazolidinone

Uniqueness

2-[(2,5-Dimethylphenoxy)methyl]mandelonitrile is unique due to its specific structure, which allows it to be an effective intermediate in the synthesis of Mandestrobin. Its safer profile for human health and the environment further distinguishes it from other similar compounds.

Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

2-[2-[(2,5-dimethylphenoxy)methyl]phenyl]-2-hydroxyacetonitrile

InChI

InChI=1S/C17H17NO2/c1-12-7-8-13(2)17(9-12)20-11-14-5-3-4-6-15(14)16(19)10-18/h3-9,16,19H,11H2,1-2H3

InChI Key

RQUKVURKWRLOAY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=CC=C2C(C#N)O

Origin of Product

United States

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